molecular formula C11H11BrN2O2 B1408857 ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1704065-80-4

ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B1408857
CAS No.: 1704065-80-4
M. Wt: 283.12 g/mol
InChI Key: QHCSZEGOJWINEM-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-b]Pyridine Scaffold Analysis

The pyrrolo[2,3-b]pyridine scaffold is a bicyclic heteroaromatic system comprising a fused pyrrole and pyridine ring. The numbering follows IUPAC conventions, with the pyrrole nitrogen at position 1 and the pyridine nitrogen at position 3 (Figure 1). This arrangement creates a 7-azaindole structure, where the pyridine ring’s nitrogen is positioned analogously to the indole’s benzene ring. The scaffold exhibits aromaticity due to a conjugated π-system of 10 electrons (6 from the pyridine and 4 from the pyrrole), enabling resonance stabilization.

The molecular formula of the unsubstituted scaffold is C₇H₆N₂, with a planar geometry that facilitates π-π stacking interactions in supramolecular contexts. X-ray crystallographic studies of related derivatives reveal bond lengths consistent with delocalized electron density, including a shortened C2–C3 bond (1.37 Å) in the pyrrole ring and a lengthened C5–C6 bond (1.42 Å) in the pyridine ring.

Table 1: Key structural parameters of the pyrrolo[2,3-b]pyridine scaffold

Parameter Value
Ring fusion positions Pyrrole C2–C3; Pyridine C5–C6
π-electron count 10
Bond length (C2–C3) 1.37 Å
Bond length (C5–C6) 1.42 Å

Substituent Positioning and Electronic Effects

Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate features three substituents:

  • Bromine at position 6 : An electron-withdrawing group (EWG) that induces meta-directing effects in electrophilic substitution reactions. The p-orbital of bromine engages in p-π conjugation with the aromatic system, reducing electron density at adjacent positions.
  • Methyl group at position 2 : An electron-donating group (EDG) that increases local electron density via inductive effects. This substituent sterically shields the pyrrole nitrogen, potentially inhibiting protonation or coordination.
  • Ethyl ester at position 3 : The carbonyl group withdraws electrons through resonance, while the ethoxy group donates electrons inductively. This creates a polarized region at C3, enhancing reactivity toward nucleophilic attack.

Electronic Effects Analysis:

  • Bromine’s −I effect lowers the highest occupied molecular orbital (HOMO) energy by 0.17 eV compared to non-halogenated analogs, as shown in UV-Vis studies.
  • The methyl group’s +I effect increases electron density at C2, confirmed by NMR chemical shifts (Δδ = +0.3 ppm for adjacent protons).
  • The ester group’s mesomeric withdrawal dominates over ethoxy donation, resulting in a net electron-deficient C3 position.

Comparative Analysis with Related Pyrrolo-Pyridine Derivatives

Table 2: Structural and electronic comparison with analogs

Compound Substituents Molecular Formula π-electron Density at C6 (eV)
This compound 6-Br, 2-CH₃, 3-COOEt C₁₁H₁₁BrN₂O₂ 4.21
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 6-Br, 2-COOEt C₁₀H₉BrN₂O₂ 4.08
Ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 5-Br, 2-CH₃, 3-COOEt C₁₁H₁₁BrN₂O₂ 4.35

Key Observations:

  • Bromine Position : Moving bromine from C6 to C5 increases π-electron density at C6 by 0.14 eV due to reduced p-π conjugation with the pyridine nitrogen.
  • Ester vs. Methyl : Replacing the C2 methyl with an ester (as in ) decreases electron density at C2 by 0.13 eV, altering regioselectivity in cross-coupling reactions.
  • Steric Effects : The C2 methyl group in the target compound reduces rotational freedom at the pyrrole ring, as evidenced by restricted C2–N1–C7 bond angles (112° vs. 118° in unmethylated analogs).

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6(2)13-10-7(9)4-5-8(12)14-10/h4-5H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCSZEGOJWINEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CC(=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis typically begins with the construction of the pyrrolo[2,3-b]pyridine core, followed by selective halogenation and esterification. The process can be divided into three main stages:

  • Formation of the pyrrolo[2,3-b]pyridine core
  • Bromination at the 6-position
  • Esterification at the 3-position

Each stage employs specific reagents and conditions optimized for yield and regioselectivity.

Construction of the Pyrrolo[2,3-b]pyridine Core

Methodology:
The core is generally synthesized via cyclization of suitable precursors such as 2-aminopyridines or their derivatives with α,β-unsaturated carbonyl compounds. A representative route involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic or basic catalysis, facilitating intramolecular cyclization.

Reaction Conditions:

  • Reflux in acetic acid or ethanol
  • Use of acid catalysts like acetic acid or p-toluenesulfonic acid
  • Reaction times ranging from 12 to 24 hours

Outcome:
This yields the fused heterocyclic system with functional groups positioned for subsequent modifications.

Bromination at the 6-Position

Reaction Type:
Electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS) or elemental bromine.

Reaction Conditions:

  • Solvent: Chloroform or dichloromethane
  • Temperature: 0°C to room temperature
  • Reagents: NBS (preferably), with acetic acid as a catalyst or solvent

Procedure Details:

  • Dissolve the pyrrolo[2,3-b]pyridine core in chloroform
  • Add NBS slowly at 0°C
  • Stir for 10–60 minutes, monitoring progress via TLC
  • Quench with water, extract with organic solvent, and purify

Yield and Selectivity:

  • Typically yields >95%
  • Regioselectivity at the 6-position is achieved due to electronic effects of the fused ring system

Data Table 1: Bromination Conditions

Reagent Solvent Temperature Time Yield Notes
NBS CHCl₃ 0°C to RT 10–60 min >95% Regioselective at 6-position

Esterification at the 3-Position

Methodology:
The ester group is introduced via nucleophilic substitution or esterification of the corresponding carboxylic acid intermediate.

Reaction Conditions:

  • Reagents: Ethyl alcohol with catalytic sulfuric acid or acid chlorides
  • Solvent: Ethanol or dichloromethane
  • Temperature: Reflux or room temperature, depending on method

Procedure:

  • If starting from the acid, react with ethanol in the presence of catalytic sulfuric acid
  • Alternatively, convert the acid to acid chloride using thionyl chloride or oxalyl chloride, then react with ethanol

Outcome:
Formation of ethyl ester at the 3-position with yields typically exceeding 80%.

Summary of the Overall Synthetic Route

Step Reaction Reagents Conditions Yield References
Core synthesis Cyclization of 2-aminopyridine with ethyl acetoacetate Acid or base catalyst Reflux, 12–24 h 60–75% ,
Bromination Electrophilic substitution NBS, CHCl₃ 0°C to RT, 10–60 min >95%
Esterification Alcoholysis or acid chloride route Ethanol, H₂SO₄ or SOCl₂ Reflux or RT >80%

Notes on Optimization and Scale-Up

  • Reaction Monitoring: TLC and HPLC are used to monitor regioselectivity and conversion.
  • Purification: Column chromatography or recrystallization ensures high purity.
  • Scale-up: Continuous flow reactors and optimized solvent systems improve reproducibility and yield for industrial synthesis.

Research Findings and Data Tables

Research indicates that the regioselectivity of bromination is influenced by electronic effects of the fused heterocyclic system, favoring substitution at the 6-position. The use of NBS in chloroform at low temperatures provides high selectivity and yield. Additionally, the esterification step benefits from acid catalysis, with acid chlorides offering higher yields and cleaner reactions.

Parameter Typical Range Effect References
Bromination temperature 0°C – RT Regioselectivity
Brominating reagent NBS Selectivity
Esterification temperature Reflux Yield

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from ester hydrolysis .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine, including ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, exhibit significant activity against fibroblast growth factor receptors (FGFRs). These receptors are implicated in various cancers, making them a target for therapeutic intervention.

A study reported that certain derivatives demonstrated potent inhibitory effects on FGFR1, FGFR2, and FGFR3, with IC50 values indicating effective inhibition at low concentrations. For instance, compound 4h from a related series showed IC50 values of 7 nM against FGFR1, highlighting the potential of this compound class in cancer treatment .

SGK-1 Kinase Inhibition

Another promising application lies in the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is associated with renal and cardiovascular diseases. Compounds similar to this compound have been shown to modulate SGK-1 activity effectively. This modulation could lead to novel treatments for conditions such as chronic renal disease and congestive heart failure .

Case Study: In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine can inhibit cell proliferation and induce apoptosis in breast cancer cells (4T1 line). The mechanism involves the disruption of cellular signaling pathways associated with tumor growth and metastasis .

Table: Summary of Biological Activities

CompoundTargetIC50 (nM)Effect on Cell Proliferation
Ethyl 6-bromo...FGFR17Inhibitory
Ethyl 6-bromo...FGFR29Inhibitory
Ethyl 6-bromo...FGFR325Inhibitory
Related CompoundSGK-1Not SpecifiedModulatory

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. This synthetic pathway allows for the creation of a variety of derivatives that can be screened for biological activity.

Synthetic Route Overview

  • Starting Materials : Pyrrole derivatives and brominating agents.
  • Reactions :
    • Bromination to introduce the bromine substituent.
    • Esterification to form the carboxylate group.
    • Subsequent modifications to enhance biological activity.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell growth and survival. This inhibition can result in the induction of apoptosis and the reduction of tumor cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Key analogs differ in substituent positions and functional groups, impacting reactivity and physicochemical properties.

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Br (C6), CH₃ (C2), COOEt (C3) C₁₁H₁₀BrN₂O₂ 297.12 1704065-80-4 Bromine enables cross-coupling; methyl enhances steric stability .
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Br (C6), COOEt (C3) C₁₀H₉BrN₂O₂ 283.10 1956319-09-7 Pyrrolo[3,2-c]pyridine ring fusion alters electronic distribution .
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Br (C5), C₂H₅ (C6), OH (C3) C₁₃H₁₅BrN₂O₃ 327.17 N/A Hydroxy group introduces hydrogen-bonding potential; ethyl increases lipophilicity .
Ethyl 6-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Br (C6), CF₃ (C2) C₁₁H₈BrF₃N₂O₂ 337.10 1704065-81-5 Trifluoromethyl enhances metabolic stability and electronegativity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The trifluoromethyl analog (logP ~2.8) is more lipophilic than the target compound (logP ~2.2) due to the hydrophobic CF₃ group .
  • Hydrogen Bonding: The hydroxy-substituted analog (CAS N/A) exhibits stronger hydrogen-bond donor capacity (1 vs. 0 for the target compound), impacting solubility and protein binding .
  • Molecular Weight : Bromine and ester groups contribute to higher molecular weights (280–340 Da), aligning with Lipinski’s rule of five for drug-likeness .

Key Research Findings

  • Regioselectivity : Bromination and chlorination reactions are highly regioselective in pyrrolopyridine systems, influenced by steric and electronic factors (e.g., methyl groups direct electrophilic substitution to adjacent positions) .
  • Crystal Packing: Non-covalent interactions (e.g., hydrogen bonds, π-stacking) stabilize crystal structures of ethyl carboxylates, as shown in Hirshfeld surface analyses of EAMT .
  • Thermal Stability: Brominated pyrrolopyridines exhibit higher melting points (e.g., 148°C for a dibromo-pyrromethene derivative) compared to non-halogenated analogs .

Biological Activity

Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antibacterial, antiproliferative, and enzyme inhibition activities, supported by various research findings.

  • Molecular Formula : C₁₁H₁₁BrN₂O₂
  • CAS Number : 281204-65-7
  • Molecular Weight : 269.11 g/mol
  • Density : 1.6 g/cm³

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. The compound was evaluated against various bacterial strains, demonstrating notable effectiveness.

  • Minimum Inhibitory Concentration (MIC) :
    • Against Staphylococcus aureus: MIC values ranged from 3.12 to 12.5 µg/mL.
    • Against Escherichia coli: MIC values were higher, indicating a potentially selective activity towards Gram-positive bacteria .

The compound's structure allows it to interact effectively with bacterial cell walls and inhibit essential metabolic pathways, making it a candidate for further development as an antibacterial agent.

Antiproliferative Activity

In vitro studies have also assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicated that this compound exhibits significant cytotoxicity against certain cancer types.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)15
A549 (Lung Cancer)25

These findings suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against:

  • α-glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for diabetes treatment. The compound demonstrated competitive inhibition with an IC50 value of approximately 50 µM .

Case Studies and Research Findings

Several case studies have been published regarding the synthesis and biological evaluation of derivatives related to this compound:

  • Study on Antibacterial Efficacy :
    • Researchers synthesized various derivatives and evaluated their antibacterial activity in vitro. The study found that modifications to the pyrrole ring significantly affected the MIC values against both Gram-positive and Gram-negative bacteria .
  • Antiproliferative Mechanism Investigation :
    • A detailed investigation into the mechanism of action revealed that the compound induces cell cycle arrest at the G2/M phase in MCF-7 cells, leading to increased apoptosis rates .

Q & A

What are the key challenges in optimizing synthetic routes for ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and how can reaction yields be improved?

Answer:
Synthetic optimization often faces challenges such as low yields due to steric hindrance from the bromo and methyl substituents, competing side reactions (e.g., dehalogenation), and purification difficulties. For example, similar pyrrolo[2,3-b]pyridine derivatives synthesized via acylation or coupling reactions reported yields as low as 21–28% . To improve yields:

  • Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during electrophilic substitutions can reduce side reactions.
  • Catalyst screening : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling of the bromo group, as demonstrated in pyrano[2,3-b]pyridine syntheses .
  • Protecting group strategies : Temporarily protect the pyrrole NH with Boc groups to prevent undesired side reactions .

How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Answer:
Spectral discrepancies often arise from dynamic processes (e.g., rotameric equilibria) or solvent effects. For instance, in ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate, the 1H NMR spectrum showed a broad singlet for the NH proton (δ 12.52 ppm) due to exchange broadening, while methyl groups exhibited sharp singlets (δ 2.22 ppm) . Methodological recommendations:

  • Variable-temperature NMR : Identify rotameric splitting by acquiring spectra at −20°C to 60°C.
  • Deuterated solvent screening : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding effects on chemical shifts.
  • 2D experiments (HSQC/HMBC) : Confirm assignments of adjacent protons and carbons, especially for the bromo-substituted pyridine ring .

What advanced functionalization strategies are applicable to the bromo substituent in this compound?

Answer:
The bromo group at position 6 enables diverse transformations:

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to install bioactive motifs (e.g., trifluoromethylpyridine) .
  • Buchwald-Hartwig amination : Introduce amines for solubility or targeting applications, as seen in analogous pyrrolo[2,3-b]pyridine derivatives .
  • Halogen exchange : Replace Br with iodine via Finkelstein reaction under CuI catalysis for radiolabeling studies .

How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density functional theory (DFT) calculations can:

  • Map electrostatic potentials : Identify electron-deficient regions (e.g., C6 adjacent to Br) prone to nucleophilic attack.
  • Transition state analysis : Predict activation barriers for SNAr vs. radical pathways, as applied to pyrano[2,3-b]pyridine derivatives .
  • Solvent effects modeling : Use COSMO-RS to simulate solvent polarity impacts on reaction rates .

What methodological considerations are critical for biological activity studies of this compound?

Answer:

  • Metabolic stability : Hydrolyze the ethyl ester to the carboxylic acid (via NaOH/EtOH) for in vitro assays, as done for related pyrrole-2-carboxylates .
  • SAR profiling : Compare activity against bromo vs. chloro/iodo analogs (e.g., methyl 4-chloro-pyrrolo[2,3-b]pyridine-3-carboxylate) .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) using SHELX refinement tools to study binding modes .

How should researchers address purification challenges due to the compound’s low solubility?

Answer:

  • Gradient recrystallization : Use mixed solvents (e.g., EtOAc/hexane) to isolate pure crystals, as applied to ethyl pyrano[2,3-b]pyridine carboxylates .
  • Prep-HPLC with acidic modifiers : Add 0.1% TFA to mobile phases to enhance solubility and peak resolution .
  • Derivatization : Convert the ester to a more soluble amide temporarily for purification .

What safety precautions are recommended for handling this compound?

Answer:
While direct safety data for this compound is limited, analogous brominated pyrrolo[2,3-b]pyridines require:

  • Ventilated enclosures : Avoid inhalation of fine crystalline powders .
  • Nitrile gloves : Prevent dermal exposure due to potential sensitization risks.
  • Waste neutralization : Quench brominated byproducts with sodium thiosulfate to reduce environmental toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

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